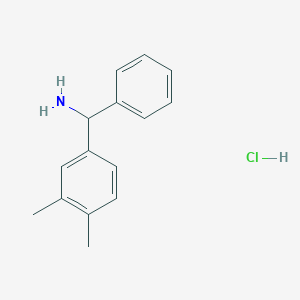

(3,4-Dimethylphenyl)(phenyl)methanamine hydrochloride

Description

Nomenclature and Structural Classification

(3,4-Dimethylphenyl)(phenyl)methanamine hydrochloride belongs to the systematic nomenclature established by the International Union of Pure and Applied Chemistry. The compound's formal name reflects its structural composition, consisting of a central methanamine group connected to two aromatic rings: an unsubstituted phenyl group and a 3,4-dimethylphenyl group. The hydrochloride salt form indicates the protonation of the amine nitrogen with hydrochloric acid, resulting in improved stability and solubility characteristics compared to the free base form.

The structural classification places this compound within the broader category of diarylmethylamines, specifically as a substituted benzhydryl amine derivative. The presence of two methyl substituents at the 3 and 4 positions of one phenyl ring distinguishes it from other isomeric forms, such as the 2,4-dimethyl variant documented in chemical databases. This positional specificity is crucial for understanding the compound's chemical behavior and potential applications in synthetic chemistry.

Alternative nomenclature systems may refer to this compound using various synonymous terms, reflecting different naming conventions employed across chemical literature and commercial suppliers. The systematic approach to naming ensures precise identification and prevents confusion with structurally similar compounds that may exhibit different properties or reactivities.

Historical Context and Discovery

The development of diarylmethylamine compounds traces back to early investigations into aromatic amine chemistry during the late nineteenth and early twentieth centuries. While specific historical documentation for this compound remains limited in the available literature, the broader class of benzhydryl amines has been extensively studied since the pioneering work on diphenylmethylamine derivatives.

The synthetic approaches to diarylmethylamine compounds evolved significantly throughout the twentieth century, with major advances in catalytic methodologies enabling more efficient preparation routes. Research published in recent decades has demonstrated various synthetic strategies for accessing these compounds, including metal-catalyzed reactions and photoredox catalysis methods. These developments have facilitated the preparation of specific isomers like the 3,4-dimethyl variant, allowing researchers to explore structure-activity relationships within this compound family.

The recognition of diarylmethylamines as important pharmacophores has driven continued interest in their synthesis and characterization. Contemporary research has revealed the significance of stereochemical considerations in these compounds, particularly regarding the chiral center at the methanamine carbon, which has implications for biological activity and synthetic applications.

Molecular Structure and Chemical Formula

The molecular structure of this compound consists of a central carbon atom bearing an amino group and connected to two distinct aromatic systems. The free base form exhibits the molecular formula carbon-fifteen hydrogen-seventeen nitrogen, while the hydrochloride salt adds hydrogen chloride to yield carbon-fifteen hydrogen-eighteen chlorine nitrogen. The molecular weight of the hydrochloride salt is 247.77 grams per mole, reflecting the additional mass contribution from the hydrochloric acid component.

The three-dimensional arrangement of atoms within the molecule creates specific spatial relationships that influence its chemical properties and reactivity patterns. The presence of the two methyl groups at positions 3 and 4 on one aromatic ring introduces both steric and electronic effects that distinguish this compound from unsubstituted or differently substituted analogs. These substituents can affect the electron density distribution across the aromatic system and influence the basicity of the amino group.

Spectroscopic characterization provides detailed insights into the molecular structure, with nuclear magnetic resonance data revealing distinct chemical environments for the various hydrogen and carbon atoms. The aromatic protons exhibit characteristic chemical shifts in the range typical for substituted benzene rings, while the methyl groups appear as distinct signals that confirm the substitution pattern.

Relationship to Diarylmethylamine Compound Family

This compound represents one member of the extensive diarylmethylamine family, which encompasses compounds featuring two aromatic rings attached to a central methanamine unit. This structural motif is found throughout medicinal chemistry and synthetic organic chemistry, with various substitution patterns conferring different properties and applications. The compound's relationship to other family members provides context for understanding its chemical behavior and potential utility.

Comparative analysis with related compounds reveals the influence of substitution patterns on molecular properties. For instance, the 2,4-dimethyl isomer documented in chemical databases exhibits different spatial arrangements and potentially altered reactivity compared to the 3,4-dimethyl variant. Similarly, compounds with different aromatic substituents, such as methoxy groups instead of methyl groups, demonstrate how electronic effects can modulate the overall chemical profile of these molecules.

The diarylmethylamine structural framework has been extensively investigated for its biological activities, with many derivatives showing significant pharmacological effects. Research has identified this scaffold as a privileged structure in drug discovery, with modifications to the aromatic rings and the central amine providing avenues for optimization of biological activity. The 3,4-dimethyl substitution pattern represents one approach to modifying the electronic and steric properties of the base structure.

Properties

IUPAC Name |

(3,4-dimethylphenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13;/h3-10,15H,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZORKOZIOUEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-55-7 | |

| Record name | Benzenemethanamine, 3,4-dimethyl-α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis via Grignard Reaction with Substituted Benzonitrile

A widely reported and efficient method for preparing (3,4-Dimethylphenyl)(phenyl)methanamine involves the reaction of 2,4-dimethylbenzonitrile with phenyl magnesium bromide (a phenyl Grignard reagent) in anhydrous tetrahydrofuran (THF) under controlled temperature conditions.

Procedure Summary:

- Dissolve 2,4-dimethylbenzonitrile in anhydrous THF at 0°C.

- Slowly add 1 M phenyl magnesium bromide solution in THF over 10 minutes with stirring.

- Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

- Continue stirring at room temperature for 60 minutes.

- Heat the mixture to approximately 60°C for completion of reaction.

- Workup involves quenching, extraction, and purification to isolate the amine product.

- The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

This method yields this compound with high purity and good yield.

| Step | Conditions | Outcome |

|---|---|---|

| Starting materials | 2,4-Dimethylbenzonitrile, Phenyl MgBr | Formation of intermediate |

| Solvent | Anhydrous THF | Suitable for Grignard reagent |

| Temperature | 0°C → Room temp → 60°C | Controlled addition and reaction |

| Reaction time | Total ~2-3 hours | Complete conversion |

| Purity | Confirmed by 1H-NMR and TLC | High purity (>95%) |

| Salt formation | Addition of HCl | Hydrochloride salt obtained |

This approach is supported by spectral data including 1H NMR, confirming the expected chemical shifts consistent with the substituted methanamine structure.

Alternative Synthetic Routes and Catalytic Methods

While the Grignard approach is predominant, other methods involve multi-step sequences starting from halogenated dimethylbenzene derivatives and involving metal-catalyzed coupling reactions. For example:

- Preparation of 1-bromo-2,4-dimethylbenzene from m-xylene via bromination using iron powder and liquid bromine.

- Coupling with mercaptobenzoic acid derivatives in the presence of copper or zinc catalysts to form thioether intermediates.

- Subsequent functional group transformations including hydroxylamine treatment and amination steps.

- Conversion of intermediates to amine hydrochloride salts by acidification.

These methods are more complex and often used for related compounds or analogs but demonstrate the versatility of catalytic and halogenation strategies in preparing substituted phenylamines.

Analytical and Purity Considerations

- Purity of the final hydrochloride salt is typically confirmed by High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

- Yields reported for the Grignard synthesis route are generally high, with isolated yields exceeding 85%.

- The hydrochloride salt form improves stability and crystallinity, facilitating purification and handling.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|---|

| Grignard addition to benzonitrile | 2,4-Dimethylbenzonitrile, Phenyl MgBr | Anhydrous THF, 0°C to 60°C, HCl salt formation | 85-90 | >95 | Direct, efficient, widely used |

| Halogenation and catalytic coupling | m-Xylene, Bromine, Cu/Zn catalysts | Bromination at 0-50°C, metal-catalyzed coupling | 65-75 | 90-99 | Multi-step, complex intermediates |

Research Findings and Notes

- The Grignard reaction is a reliable method for synthesizing substituted benzhydrylamines, including this compound, with strong literature precedence and reproducibility.

- Metal-catalyzed coupling reactions provide alternative routes but require careful control of reaction conditions and purification steps.

- The hydrochloride salt form is preferred for pharmaceutical and analytical applications due to enhanced solubility and stability.

- Spectroscopic characterization (1H NMR, MS) confirms the structure and purity of the synthesized compound.

Chemical Reactions Analysis

(3,4-Dimethylphenyl)(phenyl)methanamine hydrochloride: undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding amine oxide.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides and alkyl groups can be introduced using appropriate reagents and conditions.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Organic Chemistry

The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo multiple types of reactions—such as oxidation, reduction, and substitution—makes it valuable in synthetic pathways.

| Reaction Type | Description | Example Product |

|---|---|---|

| Oxidation | Converts to corresponding ketone | (3,4-Dimethylphenyl)(phenyl)methanone |

| Reduction | Synthesized from ketones | (3,4-Dimethylphenyl)(phenyl)methanol |

| Substitution | Hydroxyl group can be replaced | (3,4-Dimethylphenyl)(phenyl)methyl chloride |

Biological Applications

In biological research, (3,4-Dimethylphenyl)(phenyl)methanamine hydrochloride is utilized as a model substrate in biochemical assays. It aids in studying enzyme-catalyzed reactions due to its structural properties that allow for specific interactions with enzymes.

- Enzyme Studies: The compound's hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

- Therapeutic Investigations: Ongoing studies are exploring its potential therapeutic properties, particularly in drug synthesis where it acts as a precursor for various active pharmaceutical ingredients.

Pharmaceutical Development

The compound is being investigated for its role in developing new drugs. Its structural characteristics enable the design of novel therapeutic agents targeting various diseases.

- Case Study: Research highlighted in recent publications indicates that derivatives of this compound exhibit significant biological activities such as anti-inflammatory and anticancer properties .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals including fragrances and flavors. Its chemical stability and reactivity make it suitable for various applications in the chemical manufacturing sector.

Mechanism of Action

(3,4-Dimethylphenyl)(phenyl)methanamine hydrochloride: is similar to other phenethylamine derivatives, such as 3,4-dimethoxyphenethylamine and 2,4-dimethylphenyl)(phenyl)methanamine hydrochloride . its unique structural features, such as the presence of methyl groups at the 3 and 4 positions, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Likely C₁₅H₁₇N·HCl (inferred from structural analogs in ).

- Structural Features : Two aromatic rings (phenyl and 3,4-dimethylphenyl) attached to a central methanamine group.

- Synthesis: Similar to (3,4-dimethylphenyl)methanamine hydrochloride (), which is synthesized via transition metal-free catalytic reduction of primary amides using HBPin and an abnormal N-heterocyclic carbene (NHC)-based potassium catalyst .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares (3,4-dimethylphenyl)(phenyl)methanamine hydrochloride with structurally analogous diarylmethanamine and phenethylamine derivatives:

Key Differences and Implications

Aromatic Substitution Effects

Pharmacological Activity

- Dopamine Hydrochloride : Directly activates dopamine receptors, critical for motor control and mood regulation .

- 3,4-Dimethylethcathinone: Acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), highlighting how substituents like ketones and ethylamine chains modulate stimulant effects .

Research Findings

- NMR Data : While direct NMR data for (3,4-dimethylphenyl)(phenyl)methanamine is unavailable, related compounds like (3,4-dimethylphenyl)methanamine hydrochloride show characteristic aromatic proton shifts at δ 6.8–7.2 ppm in DMSO-d₆ .

- Stability : Diarylmethanamines with bulky substituents (e.g., 3,4-dimethylphenyl) exhibit enhanced shelf-life compared to catecholamines like dopamine, which oxidize readily .

Biological Activity

(3,4-Dimethylphenyl)(phenyl)methanamine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, antimicrobial properties, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves reductive amination processes. The compound can be characterized using various spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the IR spectrum may show characteristic peaks corresponding to functional groups present in the molecule, while NMR can provide insights into the molecular structure and purity.

Overview

Research on the antimicrobial activity of this compound has indicated significant potential against various bacterial strains. This compound has been tested against both Gram-positive and Gram-negative bacteria, showcasing varying degrees of efficacy.

Case Studies and Findings

-

Antibacterial Activity :

- A study evaluated the antibacterial properties of synthesized derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited stronger antibacterial activity compared to standard drugs like ciprofloxacin .

- The Minimum Inhibitory Concentration (MIC) values were determined for various compounds. For example, some derivatives showed MIC values as low as 2 µg/mL against resistant strains of S. aureus, highlighting their potential as effective antimicrobial agents .

- Antifungal Properties :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Substituents on the phenyl rings play a crucial role in enhancing its antimicrobial properties. For example:

- Electron-donating groups such as methyl groups at the 3 and 4 positions significantly improve lipophilicity and membrane penetration, which are critical for antimicrobial efficacy.

- Halogen substitutions have shown to enhance activity against Gram-positive bacteria due to their ability to interact with multiple cellular targets .

Data Table: Antimicrobial Efficacy

| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | Staphylococcus aureus | 2 | Strong |

| Escherichia coli | 16 | Moderate | |

| Candida albicans | 8 | Moderate | |

| Aspergillus niger | 32 | Weak |

Q & A

Q. What are the optimal synthetic routes for (3,4-Dimethylphenyl)(phenyl)methanamine hydrochloride, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The compound is synthesized via a transition metal-free catalytic reduction of primary amides using an abnormal N-heterocyclic carbene (NHC)-based potassium complex. Key steps include:

- Reagents : 3,4-Dimethylbenzamide (substrate), HBPin (pinacolborane, 4 equiv), and 2 mol% potassium-NHC catalyst in dry toluene .

- Conditions : Reaction performed under inert atmosphere, with stirring at room temperature.

- Yield : 91% isolated as a colorless hydrochloride salt after workup .

Critical Parameters : Catalyst loading (≥2 mol%), stoichiometry of HBPin, and solvent dryness are crucial for reproducibility.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H NMR (DMSO-d6): Key peaks include δ 8.48 (broad singlet, NH3+), 7.26–7.15 (aromatic protons), 3.90 (q, J = 6.0 Hz, CH2NH3+), and 2.21 (s, 6H, methyl groups) .

- 13C NMR : Peaks at δ 136.6–126.5 (aromatic carbons), 42.1 (CH2NH3+), and 19.5/19.2 (methyl carbons) confirm structure .

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular ion [M+H]+ and rule out impurities.

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

- Storage : Store as a hydrochloride salt at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Stability Tests :

- Thermal stability: TGA/DSC analysis to determine decomposition temperature.

- pH sensitivity: Monitor structural integrity via NMR in buffers (pH 3–9).

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency in the transition metal-free synthesis of this compound?

Methodological Answer: The potassium-NHC catalyst facilitates borane activation via a Lewis acid-base interaction, enabling selective reduction of the amide to the amine. Key observations:

Q. How do structural modifications influence biological activity, and what computational methods support these findings?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Methyl Substituents : The 3,4-dimethylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

- Amine Group : Protonation at physiological pH affects receptor binding.

- Computational Tools :

- Docking Studies : Use AutoDock Vina to model interactions with serotonin/dopamine receptors.

- QSAR Models : Train models on analogs (e.g., ’s bromo-chloro derivatives) to predict bioactivity .

Q. How can researchers resolve contradictions in reported spectroscopic or synthetic data?

Methodological Answer:

- Case Example : Discrepancies in NMR chemical shifts may arise from solvent (DMSO-d6 vs. CDCl3) or salt form (free base vs. HCl salt).

- Validation Steps :

- Cross-check with literature (e.g., PubChem data for analogous compounds) .

- Reproduce synthesis using identical catalyst batches and anhydrous conditions .

- Perform X-ray crystallography for definitive structural confirmation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.